molecular formula C9H9N3 B1461515 5-azido-2,3-dihydro-1H-indene CAS No. 55716-65-9

5-azido-2,3-dihydro-1H-indene

Cat. No. B1461515
CAS RN: 55716-65-9
M. Wt: 159.19 g/mol
InChI Key: RNNOMJDAURJHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-azido-2,3-dihydro-1H-indene” is a chemical compound . It’s a derivative of indane or indan, which is an organic compound with the formula C6H4(CH2)3 . Indane is a colorless liquid hydrocarbon, a petrochemical, and a bicyclic compound .

Scientific Research Applications

Cancer Chemoprevention

Indene derivatives, including 5-azido-2,3-dihydro-1H-indene, have been explored for their potential in cancer chemoprevention. These compounds can act as retinoic acid receptor α (RARα) agonists, which play a pivotal role in cellular differentiation and apoptosis. By modulating gene transcription, they can potentially prevent the development of cancerous cells .

Antiproliferative Agents

The antiproliferative activity of indene derivatives makes them candidates for stopping the growth of cancer cells. They have been shown to exhibit moderate RARα binding activity, which is crucial in controlling the proliferation of cells .

Cell Differentiation Inducers

Some indene derivatives have demonstrated the ability to induce differentiation in certain cell lines, such as NB4 cells. This property is significant for therapies aimed at diseases like leukemia, where inducing differentiation can be a part of the treatment strategy .

Anti-inflammatory Applications

Compounds containing the indandione structure, which is closely related to 5-azido-2,3-dihydro-1H-indene, have shown anti-inflammatory properties. This opens up research avenues for these compounds to be used in treating inflammatory diseases .

Antimicrobial Activity

The structural framework of indene derivatives provides antimicrobial activity, which can be harnessed for developing new antibiotics or antiseptic agents. Their ability to inhibit microbial growth is a valuable trait in the fight against resistant strains .

Tyrosine Kinase Inhibition

Indene derivatives have been identified as inhibitors of tyrosine kinase, an enzyme that can be overactive in certain types of cancer. By inhibiting this enzyme, these compounds could be used to develop targeted cancer therapies .

Cyclin-dependent Kinase Inhibition

Cyclin-dependent kinases are another target for indene derivatives. These enzymes are essential for cell cycle progression, and their inhibition can lead to the halting of cancer cell growth .

Epidermal Growth Factor Receptor Inhibition

The epidermal growth factor receptor (EGFR) is implicated in the progression of various cancers. Indene derivatives, including 5-azido-2,3-dihydro-1H-indene, can act as EGFR inhibitors, providing a pathway for the development of anticancer drugs .

properties

IUPAC Name

5-azido-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-11-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNOMJDAURJHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-azido-2,3-dihydro-1H-indene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-azido-2,3-dihydro-1H-indene
Reactant of Route 2
5-azido-2,3-dihydro-1H-indene
Reactant of Route 3
Reactant of Route 3
5-azido-2,3-dihydro-1H-indene
Reactant of Route 4
Reactant of Route 4
5-azido-2,3-dihydro-1H-indene
Reactant of Route 5
Reactant of Route 5
5-azido-2,3-dihydro-1H-indene
Reactant of Route 6
5-azido-2,3-dihydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.